![molecular formula C19H15N3O5S B2603943 N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351631-54-3](/img/structure/B2603943.png)
N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic compound that consists of a benzene ring fused to a 1,3-dioxole ring . The molecule also contains a carboxamide group, a furan ring, and a tetrahydrothiazolo[5,4-c]pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several different functional groups. The benzodioxole moiety is a type of aromatic compound that consists of a benzene ring fused to a 1,3-dioxole ring . The carboxamide group is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The tetrahydrothiazolo[5,4-c]pyridine moiety is a heterocyclic compound containing nitrogen and sulfur atoms .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
A significant aspect of scientific research on compounds like "N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide" involves the synthesis of heterocyclic compounds that possess potential for various biological activities. Studies have detailed the synthesis of iso-C-nucleoside analogues and various heterocyclic derivatives, highlighting their methodologies and potential applications in developing new therapeutic agents and materials with unique properties (Otero et al., 2005).
Mechanistic Studies and Computational Analysis
Research has also focused on elucidating the mechanisms behind the formation of complex heterocyclic structures. For instance, a study on the three-component, one-pot synthesis of naphthyridine and isoxazole derivatives provided insights into the reaction processes and supported the findings with theoretical calculations (Guleli et al., 2019). Such studies are crucial for understanding the chemistry of these compounds and for the development of new synthetic strategies.
Biological Activity and Potential Applications
While focusing on the broader chemical category that includes the specified compound, research has also extended into evaluating the biological activities of synthesized heterocyclic compounds. For example, studies have explored the antibacterial and antifungal activities of newly synthesized heterocyclic derivatives, indicating their potential as antimicrobial agents (Patel et al., 2015). These findings suggest a promising avenue for developing new pharmaceuticals and agrochemicals.
Advanced Material Development
In addition to pharmaceutical applications, the synthesis and functionalization of heterocyclic compounds have implications for material science. Research on novel enaminones and their derivatives points to applications in antitumor and antimicrobial activities, which could be leveraged in developing advanced materials with built-in biological functionalities (Riyadh, 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds containing the benzodioxole moiety have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
properties
IUPAC Name |
N-[5-(1,3-benzodioxole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-17(14-2-1-7-25-14)21-19-20-12-5-6-22(9-16(12)28-19)18(24)11-3-4-13-15(8-11)27-10-26-13/h1-4,7-8H,5-6,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLNXLEVHWZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)
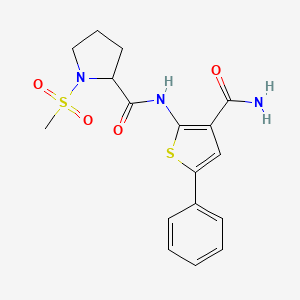
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)
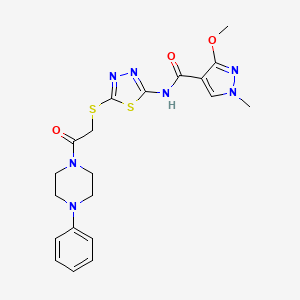

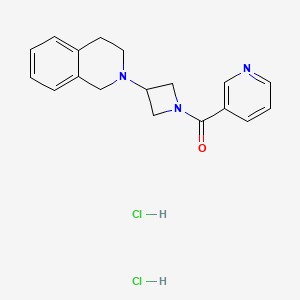
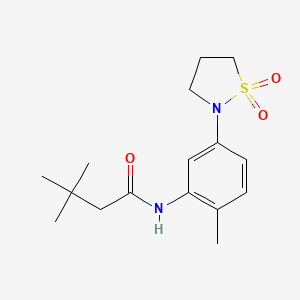
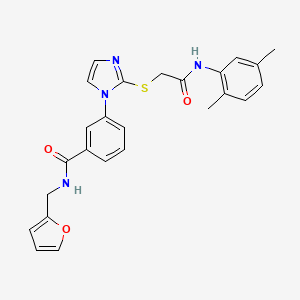
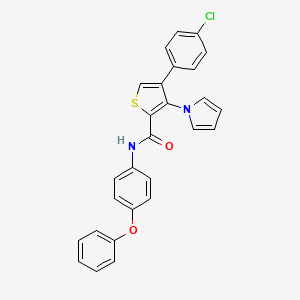
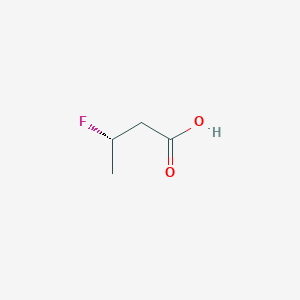
![4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2603882.png)
![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)